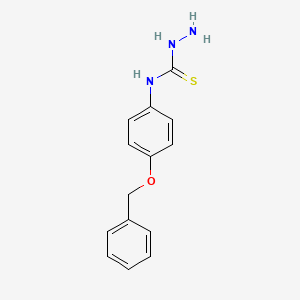

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide

Description

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a thiourea derivative characterized by a benzyloxy-substituted phenyl group attached to a hydrazinecarbothioamide backbone. The benzyloxy group enhances lipophilicity and may influence electronic properties, making it relevant in medicinal chemistry and coordination chemistry.

Properties

IUPAC Name |

1-amino-3-(4-phenylmethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c15-17-14(19)16-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEUFZMKDSZKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372630 | |

| Record name | N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-37-7 | |

| Record name | N-[4-(Phenylmethoxy)phenyl]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide typically involves the reaction of 4-(benzyloxy)aniline with thiosemicarbazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization processes under specific conditions:

-

Pyrazole Formation : Reacts with formyl-bearing sugars (e.g., formyl glycals) in refluxing ethanol to form pyrazole-acyclo-C-nucleoside derivatives. This involves nucleophilic attack by the hydrazine group, leading to ring-opening and subsequent cyclization .

-

Oxazoline Synthesis : Intramolecular cyclodehydration occurs in the presence of ethyl chloroformate and 4-methylmorpholine, yielding 4-isopropyl-4H-1,3-oxazol-5-one derivatives .

Table 1: Cyclization Reactions

Acylation and Sulfonylation

The hydrazinecarbothioamide group undergoes acylation and sulfonylation:

-

Schotten–Baumann Acylation : Reacts with acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) in dichloromethane to form N-acylated derivatives with yields up to 94% .

-

Sulfonation : Participates in Friedel–Crafts sulfonylation using aluminum trichloride (AlCl₃) as a catalyst, yielding sulfonyl-substituted aromatic compounds .

Nucleophilic Substitution

The benzyloxy group facilitates nucleophilic displacement reactions:

-

Benzyl Deprotection : Catalytic hydrogenation or boron tribromide (BBr₃) cleaves the benzyl ether, generating phenolic derivatives .

-

Halogenation : Reacts with chloroacetyl chloride or bromoacetyl bromide in benzene/triethylamine to form halogenated oxazole derivatives .

Condensation with Carbonyl Compounds

The thioamide group condenses with aldehydes/ketones:

-

Thiosemicarbazone Formation : Reacts with carbonyl compounds (e.g., benzaldehyde) under acidic conditions to form thiosemicarbazones, characterized by IR absorption at 1,250–1,350 cm⁻¹ (C=S) .

Table 2: Condensation Reactions

| Carbonyl Compound | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Benzaldehyde | HCl, ethanol, reflux | Benzaldehyde thiosemicarbazone | 85–90% | |

| Acetophenone | H₂SO₄, ethanol, reflux | Acetophenone derivative | 78% |

Coordination with Metal Ions

The thioamide group acts as a bidentate ligand:

-

Metal Complexation : Forms stable complexes with Cu(II), Ni(II), and Co(II) in ethanol/water mixtures. These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Oxidation and Reduction

-

Oxidation : The thioamide group oxidizes to sulfinic/sulfonic acids using H₂O₂ or KMnO₄ under acidic conditions.

-

Reduction : Catalytic hydrogenation reduces the benzyloxy group to a hydroxyl group without affecting the thioamide functionality .

Ultrasound-Assisted Reactions

Ultrasound irradiation enhances reaction efficiency:

-

Synthetic Optimization : Reduces reaction time by 40–60% and improves yields (e.g., 92% yield in hydrazine condensations).

Key Mechanistic Insights

-

Electronic Effects : The benzyloxy group donates electrons via resonance, increasing nucleophilicity at the hydrazine nitrogen.

-

Steric Influence : Bulky substituents on the benzyloxy ring hinder cyclization kinetics .

These reactions underscore the compound’s versatility in synthesizing bioactive molecules, coordination complexes, and heterocyclic frameworks. Experimental protocols and spectral data (IR, NMR, HRMS) are critical for verifying reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Neuroprotective Properties:

Recent studies have highlighted the potential of derivatives of N-(4-(benzyloxy)phenyl)hydrazinecarbothioamide in treating neurodegenerative diseases, particularly Parkinson's disease. A series of compounds derived from this structure have been synthesized and evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. For instance, one derivative demonstrated a potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating its potential as a therapeutic agent against Parkinson's disease by modulating neurotransmitter levels and providing neuroprotection through antioxidant mechanisms .

Table 1: MAO-B Inhibitory Activity of Derivatives

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 3h | 0.062 | Competitive |

| Rasagiline | 0.0953 | Irreversible |

| Safinamide | 0.0572 | Reversible |

Anticonvulsant Activity

Evaluation in Seizure Models:

this compound derivatives have shown significant anticonvulsant activity in various seizure models, including the maximal electroshock (MES), subcutaneous metrazole (scMET), and the 6 Hz model. One notable compound exhibited 100% protection at a low dose in the 6 Hz test, highlighting its efficacy . The mechanism of action appears to involve modulation of neurotransmitter systems, specifically targeting glutamate and GABA receptors.

Table 2: Anticonvulsant Activity Overview

| Compound | MES Protection (%) | 6 Hz Protection (%) |

|---|---|---|

| PC 31 (2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide) | 100 | Yes |

| PC 23 (2-[4-(4-bromophenoxy)benzylidene]-N-(4-bromophenyl)hydrazinecarbothioamide) | Active | Active |

Additional Biological Activities

Antimicrobial Properties:

Some derivatives have also been evaluated for antimicrobial activity, showing promising results against various pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Table 3: Antimicrobial Activity Summary

| Compound | Target Pathogen | Inhibition (%) |

|---|---|---|

| Example A | C. albicans | >80 |

| Example B | E. coli | >70 |

Case Study 1: Parkinson's Disease Treatment

A study focused on the synthesis and evaluation of a series of benzothiazole derivatives, which included this compound as a core structure. These compounds were designed to function as multi-target-directed ligands (MTDLs), demonstrating not only MAO-B inhibition but also significant antioxidant effects and neuroprotective properties in vitro and in vivo models .

Case Study 2: Anticonvulsant Efficacy

In another investigation, thirty-six new derivatives were synthesized and tested for their anticonvulsant properties across multiple seizure models. The most effective compound exhibited remarkable protection rates, suggesting that modifications to the hydrazinecarbothioamide structure can enhance anticonvulsant activity .

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and substituent effects among N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide and analogous compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The benzyloxy group (EDG) in the target compound contrasts with electron-withdrawing substituents like NO₂ or Cl in others, influencing electronic density on the thiourea core and reactivity .

- Tautomerism : Unlike simpler analogs (e.g., N-(4-fluorophenyl) derivatives), compounds like VA1 and the target compound exhibit tautomeric equilibria (thione ↔ thiol), affecting their coordination chemistry .

- Biological Relevance : Pyridine-containing thiosemicarbazones (VA1–VA11) demonstrate enhanced anticancer activity due to improved metal chelation, whereas benzyloxy derivatives are less studied but may offer unique pharmacokinetic profiles .

Infrared Spectroscopy (IR):

- ν(C=S) Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides (e.g., compounds 4–6, ) and 1177–1284 cm⁻¹ in nitro/chloro derivatives (). The absence of ν(S–H) (~2500–2600 cm⁻¹) confirms thione dominance in tautomeric systems .

- ν(NH) Stretching : Broad bands at 3150–3414 cm⁻¹ across all compounds, consistent with NH groups in thiourea moieties .

Nuclear Magnetic Resonance (NMR):

Biological Activity

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and antioxidant research. This article explores the compound's biological activity through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following structure:

- Chemical Formula : CHNOS

- Molecular Weight : 250.33 g/mol

This structure features a hydrazinecarbothioamide moiety, which is known for its reactivity and biological significance.

Anticonvulsant Activity

A study evaluated a series of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides for anticonvulsant properties. Among these, specific derivatives exhibited promising activity in seizure models, such as the maximal electroshock (MES) and 6 Hz tests. Notably, the compound PC 31 demonstrated 100% protection in the 6 Hz test at a dosage of 0.5 hours post-administration. This suggests that modifications in the hydrazinecarbothioamide structure can enhance anticonvulsant efficacy, potentially through interactions with GABA receptors and glutamate pathways .

Antioxidant Activity

The antioxidant properties of thiosemicarbazides, including those related to this compound, were assessed using DPPH radical scavenging assays. The results indicated that compounds with unalkylated thiourea groups exhibited significant antioxidant activity, surpassing many standards such as ascorbic acid and butylated hydroxytoluene (BHT). The order of activity among tested compounds revealed that structural variations greatly influence antioxidant efficacy .

Neuroprotective Effects

Recent research has identified derivatives of similar structural frameworks as promising candidates for neuroprotection, particularly against neurodegenerative diseases like Parkinson's disease (PD). A compound structurally related to this compound showed potent MAO-B inhibitory activity (IC = 0.062 µM), which is crucial for managing PD symptoms by preventing dopamine degradation. Additionally, these compounds exhibited excellent metal chelation properties and neuroprotective effects against oxidative stress .

Antimicrobial Activity

The antimicrobial potential of thiosemicarbazone derivatives has been documented extensively. Compounds similar to this compound have shown significant inhibitory effects against various bacterial and fungal strains. For instance, certain derivatives demonstrated over 80% inhibition against Candida albicans and Cryptococcus neoformans, indicating their potential as effective antimicrobial agents .

Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide, and how can purity be validated?

Methodological Answer:

- Synthesis : A common route involves reacting 4-(benzyloxy)aniline with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form the hydrazinecarbothioamide scaffold. For example, analogous compounds like isatin-β-thiosemicarbazones are synthesized via condensation reactions with aryl isothiocyanates, followed by acid hydrolysis .

- Purity Validation :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Analysis : Conduct a risk assessment for reagents like benzyl chloride derivatives, which may exhibit mutagenicity (e.g., Ames II testing showed some anomeric amides are mutagenic, though less than benzyl chloride) .

- PPE : Use fume hoods, nitrile gloves, and lab coats.

- Storage : Store in airtight containers away from heat, as DSC data indicates thermal decomposition risks for related compounds .

Basic: How does this compound function as a ligand in coordination chemistry?

Methodological Answer:

- Binding Sites : The hydrazinecarbothioamide group provides S, N donors for metal coordination, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Analogous ligands exhibit multidentate behavior, enabling applications in catalysis or metal sensing .

- Experimental Design :

- Prepare metal complexes by refluxing the ligand with metal salts (e.g., CuCl₂) in ethanol.

- Characterize via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox behavior) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Reagent Ratios : Use excess aldehyde/ketone components (e.g., 2-formylpyridine) to drive condensation reactions, achieving yields up to 83% .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of aromatic intermediates .

- Catalysis : Add acetic acid to suppress side reactions (e.g., chalcone C=O interference), as demonstrated in thiosemicarbazone syntheses .

Advanced: What advanced techniques resolve structural ambiguities in metal complexes of this ligand?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm coordination geometry (e.g., octahedral vs. square planar) .

- DFT Calculations : Compare experimental IR/NMR data with computed spectra to validate tautomeric forms (e.g., thione vs. thiol configurations) .

- Spectrophotometry : Monitor Cu²⁺ binding via colorimetric shifts (e.g., colorless to yellow at ~450 nm) .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., benzyloxy vs. trifluoromethyl groups) and assay against targets (e.g., HL-60 leukemia cells) to identify critical pharmacophores .

- Dose-Response Studies : Perform IC₅₀ comparisons under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .

- Computational Modeling : Use docking simulations to predict binding affinities to enzymes (e.g., carbonic anhydrase) and validate with enzymatic assays .

Advanced: What strategies mitigate spectral interference in analytical quantification?

Methodological Answer:

- Matrix Calibration : Prepare standard curves in the sample matrix (e.g., serum) to account for background absorption .

- Derivatization : Convert the thiosemicarbazide group into a fluorescent adduct (e.g., with dansyl chloride) for enhanced detection specificity .

Basic: What are the key applications of this compound in non-medicinal research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.